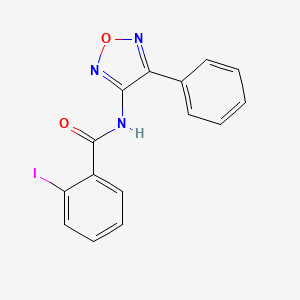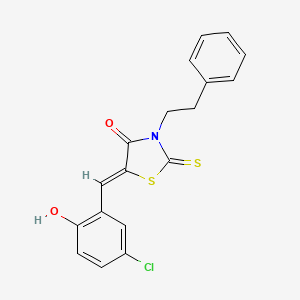
2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one, also known as CFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of oxazolones and has been shown to possess a wide range of biochemical and physiological effects that make it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been shown to interact with various molecular targets in the cell, including proteins and enzymes. 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation, survival, and migration. It also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to possess a wide range of biochemical and physiological effects. Some of these effects are as follows:
1. Induction of Apoptosis: 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one induces apoptosis in cancer cells by activating the caspase cascade.
2. Inhibition of Cell Proliferation: 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one inhibits the proliferation of cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.
3. Disruption of Cell Membrane and Cell Wall: 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one disrupts the cell membrane and cell wall of bacteria and fungi, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has several advantages and limitations for lab experiments. Some of these are as follows:
Advantages:
1. Potent Bioactivity: 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one possesses potent bioactivity, making it a promising candidate for various research studies.
2. Easy Synthesis: 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one can be easily synthesized using simple chemical reactions.
3. Low Cost: 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is relatively inexpensive compared to other compounds used in scientific research.
Limitations:
1. Limited Solubility: 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has limited solubility in water, making it difficult to use in aqueous solutions.
2. Toxicity: 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit toxicity in some cell lines, making it unsuitable for certain research studies.
3. Lack of Clinical Data: 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has not been extensively studied in clinical trials, making it difficult to assess its potential clinical applications.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one. Some of these are as follows:
1. Clinical Trials: Further clinical trials are needed to assess the safety and efficacy of 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one in humans.
2. Drug Delivery Systems: Novel drug delivery systems need to be developed to improve the solubility and bioavailability of 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one.
3. Mechanistic Studies: Further mechanistic studies are needed to fully understand the molecular targets and pathways involved in the bioactivity of 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one.
4. Structure-Activity Relationships: Studies on the structure-activity relationships of 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one need to be conducted to optimize its bioactivity and reduce its toxicity.
Conclusion:
In conclusion, 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one, also known as 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It possesses a wide range of biochemical and physiological effects that make it a promising candidate for various research studies. Further research is needed to fully understand the molecular targets and pathways involved in the bioactivity of 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one and to assess its potential clinical applications.
Synthesemethoden
The synthesis of 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of 2-chlorobenzaldehyde and 4-fluorobenzylamine in the presence of acetic acid to form the corresponding Schiff base. This Schiff base is then cyclized with ethyl acetoacetate to yield the final product, 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biochemical and physiological effects that make it a promising candidate for various research studies. Some of the research applications of 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one are as follows:
1. Anticancer Activity: 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to possess potent anticancer activity against various cancer cell lines. It induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
2. Antimicrobial Activity: 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to possess potent antimicrobial activity against various bacterial and fungal strains. It inhibits the growth of these microorganisms by disrupting their cell membrane and cell wall.
3. Anti-inflammatory Activity: 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-13-4-2-1-3-12(13)15-19-14(16(20)21-15)9-10-5-7-11(18)8-6-10/h1-9H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWTZZNQEQFMJV-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC=C(C=C3)F)C(=O)O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=C(C=C3)F)/C(=O)O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(2-Chlorophenyl)-4-[(4-fluorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-[(5-methoxy-1H-benzimidazol-2-yl)thio]propyl}dimethylamine dihydrobromide](/img/structure/B5128130.png)
![1-[4-(2-chloro-5-methylphenoxy)butyl]-4-methylpiperidine](/img/structure/B5128137.png)

![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B5128156.png)
![2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5128164.png)

![4-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5128190.png)
![N'-benzyl-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5128208.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide](/img/structure/B5128211.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5128212.png)
![3-[2-(5-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)ethyl]-1H-indole](/img/structure/B5128220.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5128226.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-nitrophenol](/img/structure/B5128232.png)
